(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,4-dimethylphenyl group at the ketone position and a 5-methyl-substituted thiophene ring at the enone terminus. Chalcones are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties, which are influenced by substituent variations on the aromatic and heterocyclic moieties .
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUMLUXTVFZTO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound notable for its diverse biological activities. Chalcones are characterized by a conjugated system that enhances their reactivity and biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16OS, with a molecular weight of 256.4 g/mol. Its structure includes a thiophene ring and two aromatic substituents, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16OS |
| Molecular Weight | 256.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(S2)C)C |
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies indicate that this compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Chalcones have been reported to modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Recent studies highlight the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels within cells, which is critical for its antioxidant and anticancer effects.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Expression Regulation : The compound can affect the expression of genes related to apoptosis and cell proliferation.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various chalcone derivatives, including this compound using DPPH and ABTS assays. Results indicated that this compound exhibited a strong ability to scavenge free radicals compared to standard antioxidants.
Study 2: Anticancer Effects on Breast Cancer Cells
In vitro experiments demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in breast cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Antimicrobial Activity
Tetrazole-Containing Chalcones
Compounds such as (2E)-1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-3-(substituted aryl)prop-2-en-1-one () demonstrate that replacing the thiophene ring with a tetrazole group retains antimicrobial activity.
p-Aminochalcones
In , p-aminophenyl chalcones with halogen substituents (e.g., 4-fluoro, 4-chloro) exhibit potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹). The target compound’s 5-methylthiophene group may offer comparable electron-withdrawing effects to halogens, though direct activity data are unavailable. Methoxy or hydroxyl groups, as in (2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, show reduced activity, highlighting the importance of substituent electronic properties .
Heterocyclic Ring Variations
Thiophene vs. Thiazole Hybrids
Chalcone-thiazole hybrids in , such as (2E)-3-(2,6-dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, exhibit DNA gyrase B inhibition (pIC₅₀ = 6.51–7.27).
Pyrazine-Based Analogues
Halogenated pyrazine chalcones (e.g., (2E)-1-(5-methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one, ) replace thiophene with a pyrazine ring. Pyrazine’s electron-deficient nature could modulate reactivity, but antimicrobial data are unspecified. The target compound’s 5-methylthiophene may offer better solubility due to sulfur’s polarizability .
Electronic and Steric Effects of Substituents
Dimethylamino vs. Methyl Groups
In and , dimethylamino-substituted chalcones (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one) exhibit strong electron-donating effects, which may enhance charge transfer interactions.
Methoxy and Halogen Substituents
Crystal structures of (2E)-1-(4-methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one () reveal that electron-withdrawing chlorine atoms induce planar molecular conformations, stabilizing π-π stacking. The target compound’s methyl groups may reduce polarity, improving bioavailability compared to halogenated analogues .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
